N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Cyclopropanecarbonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanecarbonyl chloride under basic conditions to form the cyclopropanecarbonyl-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
Scientific Research Applications
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor with a benzyl-piperidine structure.
Rivastigmine: A carbamate derivative used for similar therapeutic purposes.
Galantamine: An alkaloid with cholinesterase inhibitory activity.
Uniqueness
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the cyclopropanecarbonyl group, which may confer distinct pharmacological properties compared to other cholinesterase inhibitors .
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-16(18-12-13-4-2-1-3-5-13)14-8-10-19(11-9-14)17(21)15-6-7-15/h1-5,14-15H,6-12H2,(H,18,20) |
InChI Key |
OXBZCRZPGYXBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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